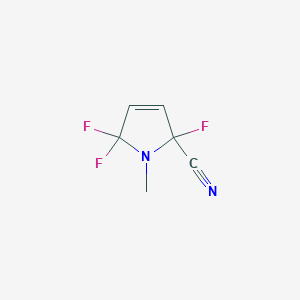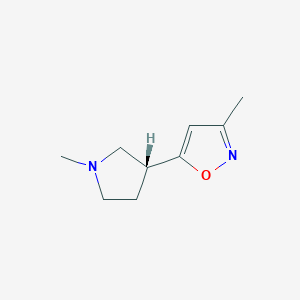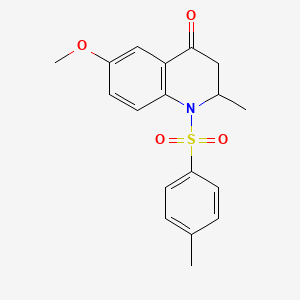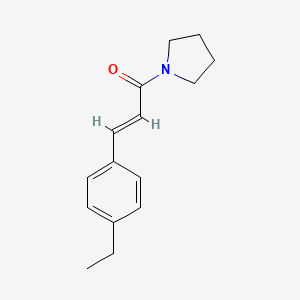
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound characterized by the presence of an ethyl-substituted phenyl ring, a pyrrolidine ring, and a propenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-ethylbenzaldehyde with acetone to form 4-ethylchalcone.
Michael Addition: The 4-ethylchalcone undergoes a Michael addition with pyrrolidine to yield the final product.
The reaction conditions for these steps generally include:
Aldol Condensation: Carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Michael Addition: Conducted in an organic solvent like ethanol or methanol, with the reaction mixture being stirred at elevated temperatures (50-70°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.
Reduction: Production of 3-(4-ethylphenyl)-1-(pyrrolidin-1-yl)propan-1-one or 3-(4-ethylphenyl)-1-(pyrrolidin-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 3-(4-Methylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Uniqueness
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
(E)-3-(4-ethylphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-2-13-5-7-14(8-6-13)9-10-15(17)16-11-3-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+ |
InChIキー |
XJXGZGGEDOXYCR-MDZDMXLPSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 |
正規SMILES |
CCC1=CC=C(C=C1)C=CC(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


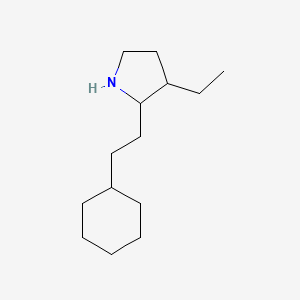
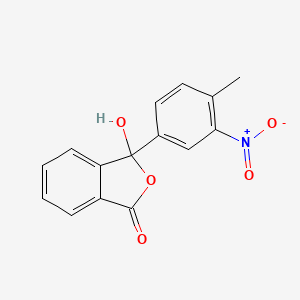
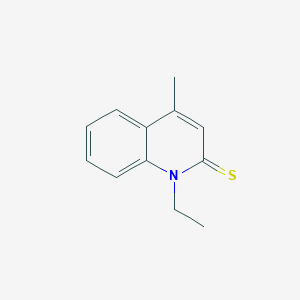
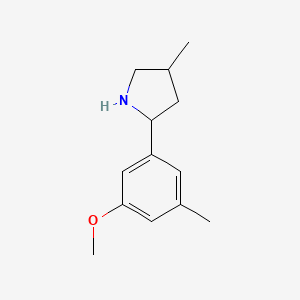
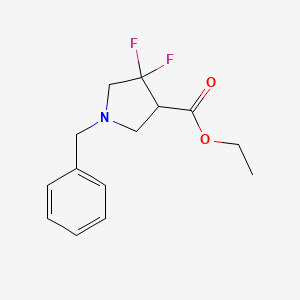
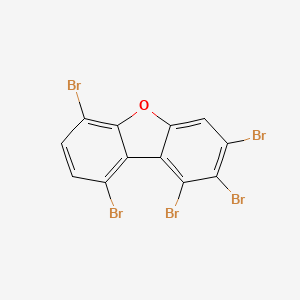
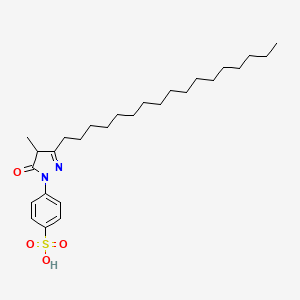
![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
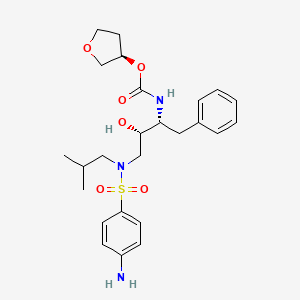
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)
